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molecular formula C11H11BrO2 B176679 1-(4-Bromophenyl)cyclobutanecarboxylic acid CAS No. 151157-49-2

1-(4-Bromophenyl)cyclobutanecarboxylic acid

Cat. No. B176679
M. Wt: 255.11 g/mol
InChI Key: CZCIJQWZBHQMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889730B2

Procedure details

To a solution of 1-(4-bromophenyl)cyclobutanecarbonitrile (1.0 g, 4.2 mmol) in EtOH (28 mL) and water (2 mL) was added KOH (2.1 g, 42 mmol). The reaction mixture was heated to reflux for 16 hours. The reaction was then quenched with 1M hydrochloric acid in order to adjust pH to 7. The organic solvents were removed in vacuo to give a residue, which was dissolved in ethyl acetate (40 mL), then washed with brine (3×10 mL). The organic phase was concentrated in vacuo, and the resulting oil was purified by flash chromatography on silica gel (petroleum ether/ethyl acetate=8:1) to give 1-(4-bromophenyl)cyclobutanecarboxylic acid (0.8 g, 79% yield) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:12]#N)[CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[OH-:14].[K+].CC[OH:18]>O.C(OCC)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:12]([OH:18])=[O:14])[CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CCC1)C#N
Name
Quantity
2.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
28 mL
Type
reactant
Smiles
CCO
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with 1M hydrochloric acid in order
CUSTOM
Type
CUSTOM
Details
The organic solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue, which
WASH
Type
WASH
Details
washed with brine (3×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting oil was purified by flash chromatography on silica gel (petroleum ether/ethyl acetate=8:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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